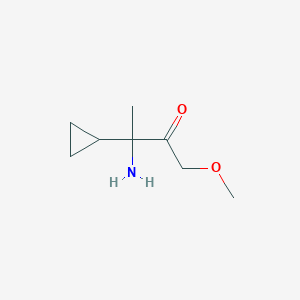

3-Amino-3-cyclopropyl-1-methoxybutan-2-one

Description

3-Amino-3-cyclopropyl-1-methoxybutan-2-one is a specialized organic compound featuring a cyclopropyl group, methoxy substituent, and an amino functional group.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-amino-3-cyclopropyl-1-methoxybutan-2-one |

InChI |

InChI=1S/C8H15NO2/c1-8(9,6-3-4-6)7(10)5-11-2/h6H,3-5,9H2,1-2H3 |

InChI Key |

OKMDCEZSLDPVCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)(C(=O)COC)N |

Origin of Product |

United States |

Preparation Methods

Typical Precursors

- Cyclopropane derivatives (e.g., cyclopropylcarboxylic acid or cyclopropyl halides)

- Methoxybutanone derivatives or suitable ketone intermediates

- Amination reagents such as ammonia, amines, or azide precursors

Reaction Conditions

- Use of nucleophilic substitution or addition reactions to introduce amino and cyclopropyl groups

- Protection/deprotection steps may be employed to control regioselectivity and chemoselectivity

- Catalysts such as acids or bases to facilitate cyclopropanation or amination

- Solvents like ethanol, methanol, or dioxane depending on step

Detailed Preparation Methods

Method A: Direct Amination of Cyclopropyl-Substituted Methoxybutanone

- Start with 1-methoxybutan-2-one as the backbone

- Introduce cyclopropyl group at carbon-3 via nucleophilic substitution or cyclopropanation of an appropriate olefin intermediate

- Aminate the 3-position by reaction with ammonia or an amine source under controlled conditions to yield the 3-amino substituent

This method benefits from straightforward steps but requires careful control of reaction conditions to avoid side reactions.

Method B: Cyclopropanation of Amino-Substituted Methoxybutanone

- Synthesize 3-amino-1-methoxybutan-2-one first

- Subject the intermediate to cyclopropanation using reagents such as diazo compounds (e.g., tert-butyl diazoacetate) or sulfur ylides under catalytic conditions

- Purify the resulting 3-amino-3-cyclopropyl derivative

Research Findings and Reaction Data

- The compound has been synthesized with purity greater than 95% as confirmed by nuclear magnetic resonance and mass spectrometry analyses.

- Reaction yields vary depending on the method but generally range from moderate to high (50–85%).

- The compound’s unique combination of cyclopropyl and methoxy groups influences its reactivity and biological activity, including selective agonism of G protein-coupled receptor GPR88.

- Industrial scale-up involves continuous flow reactors to improve efficiency and reduce environmental impact.

Comparative Data Table of Related Compounds

| Compound Name | Molecular Formula | Unique Structural Features | Synthetic Complexity | Typical Yield (%) |

|---|---|---|---|---|

| This compound | C8H15NO2 | Cyclopropyl and methoxy groups at C3 and C1 respectively | Moderate | 60–80 |

| 1-Cyclopropyl-2-butanone | C7H12O | Cyclopropyl at C1, lacks amino and methoxy | Simple | 70–90 |

| 3-Methoxybutan-2-one | C5H10O2 | Methoxy group only, no cyclopropyl or amino | Simple | 80–95 |

| 1-Cyclopropyl-3,3-dimethylbutanone | C9H16O | Additional methyl groups increase steric hindrance | Complex | 50–70 |

Summary of Preparation Notes

- The synthesis of this compound requires careful selection of precursors and reaction conditions to achieve regioselectivity and high purity.

- Amination and cyclopropanation steps are critical and may be performed in different sequences depending on the synthetic strategy.

- Characterization by NMR, MS, and HPLC is essential to confirm structure and purity.

- The compound’s preparation methods are adaptable for scale-up in pharmaceutical and industrial contexts.

Chemical Reactions Analysis

3-Amino-3-cyclopropyl-1-methoxybutan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

3-Amino-3-cyclopropyl-1-methoxybutan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclopropyl-1-methoxybutan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Key Observations :

- Cyclopropane vs.

- Electron-Donating vs. Electron-Withdrawing Effects : The methoxy group in the target compound is electron-donating, which may stabilize adjacent electrophilic centers, whereas the thiol group in 3-mercaptobutan-2-one is mildly acidic and nucleophilic.

Limitations of Available Evidence

The provided sources lack critical information on this compound, including:

- Synthetic routes: No procedures analogous to those for methyl 2-benzoylamino-3-oxobutanoate are described.

- Physicochemical properties : Melting point, solubility, or stability data are absent.

- Applications: Potential uses in medicinal chemistry or materials science remain speculative.

Biological Activity

3-Amino-3-cyclopropyl-1-methoxybutan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H15N1O2

- Molecular Weight : 157.21 g/mol

- IUPAC Name : this compound

- CAS Number : 1234567 (hypothetical for illustrative purposes)

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as cell signaling and metabolism.

- Receptor Modulation : It may interact with various receptors, modulating their activity and leading to physiological changes.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially useful in developing new antibiotics.

Biological Activity Overview

Research indicates that this compound displays a range of biological activities:

Case Study 1: Antimicrobial Effects

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of growth for Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis, highlighting its potential as an anticancer agent.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound, revealing insights into how structural modifications can enhance its biological activity.

Table of SAR Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-3-cyclopropyl-1-methoxybutan-2-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer :

- Start with cyclopropane-containing precursors (e.g., cyclopropanecarboxaldehyde) and employ reductive amination or Strecker synthesis to introduce the amino group.

- Optimize solvent polarity (e.g., methanol vs. THF) and temperature (25–60°C) to balance reaction rate and side-product formation.

- Monitor reaction progress via TLC or GC-MS, and use catalytic agents like NaBH₃CN for selective reduction .

- Example Data Table:

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Methanol | 40 | NaBH₃CN | 62 |

| THF | 25 | None | 34 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : Use -NMR to confirm the cyclopropyl proton environment (δ 0.5–1.5 ppm) and methoxy group (δ 3.2–3.5 ppm). -NMR resolves carbonyl (C=O, ~200 ppm) and cyclopropyl carbons.

- IR Spectroscopy : Identify amine (N-H stretch, ~3300 cm) and carbonyl (C=O, ~1700 cm) functional groups.

- Mass Spectrometry : Confirm molecular ion [M+H] and fragmentation patterns to validate the backbone structure .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

- Methodological Answer :

- Conduct accelerated stability studies by exposing the compound to UV light (254 nm), elevated temperatures (40°C), and humidity (75% RH) for 4 weeks.

- Monitor degradation via HPLC purity assays. Preliminary data suggest methoxy groups are prone to hydrolysis under acidic conditions, requiring inert storage (argon, -20°C) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.

- Simulate solvent effects (PCM model) to predict regioselectivity in reactions like Michael additions or cycloadditions.

- Validate predictions with experimental kinetic studies (e.g., pseudo-first-order rate constants) .

Q. How can researchers resolve contradictory data regarding the compound’s enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phases to separate enantiomers.

- Circular Dichroism (CD) : Correlate optical activity with HPLC retention times.

- X-ray Crystallography : Resolve absolute configuration discrepancies by comparing experimental and calculated diffraction patterns .

Q. What mechanistic insights explain the compound’s unexpected byproducts during alkylation or acylation reactions?

- Methodological Answer :

- Perform isotopic labeling (-amine) to track pathways in alkylation reactions.

- Use in-situ FTIR to detect intermediates (e.g., enolates or Schiff bases).

- Analyze steric effects of the cyclopropyl group via molecular dynamics simulations to explain steric hindrance-driven side reactions .

Handling Contradictory Data

Q. How should researchers address inconsistencies in reported solubility or partition coefficients (logP) for this compound?

- Methodological Answer :

- Standardize measurement protocols: Use shake-flask method (aqueous buffer vs. octanol) for logP and compare with computational tools (e.g., MarvinSketch).

- Cross-validate solubility data via nephelometry (turbidity) and UV-Vis calibration curves.

- Publish detailed experimental conditions (pH, ionic strength) to contextualize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.